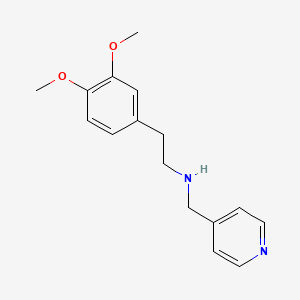

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine is an organic compound that features a combination of a dimethoxyphenyl group and a pyridinylmethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-pyridinemethanamine.

Condensation Reaction: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the amine group of 4-pyridinemethanamine under acidic or basic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can be achieved using strong reducing agents.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a catalyst for halogenation.

Major Products

Oxidation: Oxidized derivatives of the aromatic rings.

Reduction: Reduced forms of the compound.

Substitution: Nitrated or halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural similarity to known psychoactive substances suggests potential applications in developing antidepressants and neuroprotective agents. Studies indicate that related compounds exhibit significant antidepressant-like effects in animal models by modulating neurotransmitter systems, particularly serotonin and norepinephrine levels.

Organic Synthesis

The compound acts as an intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions—such as oxidation, reduction, and electrophilic substitution—makes it a versatile reagent in organic chemistry. The following table summarizes its reactivity:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | Oxidized derivatives |

| Reduction | Sodium borohydride (NaBH4) | Reduced forms |

| Substitution | Nitrating mixture (HNO3/H2SO4) | Nitrated derivatives |

Biological Studies

Research into the biological activity of this compound has revealed its potential neuroprotective properties. In vitro studies demonstrate that it can protect neuronal cells from oxidative stress induced by hydrogen peroxide. This protective effect may be linked to enhanced expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Studies and Research Findings

- Antidepressant Activity Study : A study published in a peer-reviewed journal explored the antidepressant potential of compounds structurally related to this compound using a forced swim test model. Results indicated a significant reduction in immobility time, suggesting an antidepressant effect comparable to traditional selective serotonin reuptake inhibitors (SSRIs).

- Neuroprotection Against Oxidative Stress : In vitro experiments demonstrated that this compound protects neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism was linked to increased expression of antioxidant enzymes like superoxide dismutase (SOD), highlighting its potential therapeutic role in neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3,4-Dimethoxyphenyl)ethanamine: Lacks the pyridinylmethyl group.

N-(Pyridin-4-ylmethyl)ethanamine: Lacks the dimethoxyphenyl group.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine is unique due to the presence of both the dimethoxyphenyl and pyridinylmethyl groups, which can confer distinct chemical and biological properties compared to similar compounds.

Activité Biologique

2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine, also known by its chemical identifier 331970-88-8, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C16H20N2O2

- Molecular Weight : 272.348 g/mol

- LogP : 1.77 (indicating moderate lipophilicity)

- Purity : ≥95% .

The compound acts primarily through interactions with neurotransmitter systems and has been implicated in modulating pathways associated with various neurological and psychiatric conditions. Its structural similarity to known psychoactive compounds suggests potential activity at serotonin and dopamine receptors, which are critical in mood regulation and cognition.

Antidepressant Effects

Studies have indicated that compounds structurally similar to this compound exhibit significant antidepressant-like effects in animal models. These effects are often attributed to the modulation of serotonin and norepinephrine levels in the brain.

Neuroprotective Properties

Research has shown that this compound may exert neuroprotective effects, potentially through the inhibition of oxidative stress pathways and inflammation. Such properties are crucial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.

Study on Antidepressant Activity

A notable study explored the antidepressant potential of related compounds in a forced swim test model. Results indicated that these compounds significantly reduced immobility time, suggesting an antidepressant effect comparable to traditional SSRIs .

Neuroprotection Against Oxidative Stress

In vitro studies demonstrated that this compound protects neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism was linked to enhanced expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Comparative Biological Activity Table

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-19-15-4-3-13(11-16(15)20-2)5-10-18-12-14-6-8-17-9-7-14/h3-4,6-9,11,18H,5,10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEPYANIVMIXIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC=NC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366060 |

Source

|

| Record name | 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331970-88-8 |

Source

|

| Record name | 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.